Cas no 1283291-01-9 (2-(Cyclohexylamino)adamantane-2-carbonitrile)

2-(Cyclohexylamino)adamantane-2-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2-(cyclohexylamino)adamantane-2-carbonitrile
- 2-cyano-2-cyclohexylaminoadamantane
- STL434047
- T4185
- 2-(cyclohexylamino)tricyclo[3.3.1.1~3,7~]decane-2-carbonitrile
- tricyclo[3.3.1.1~3,7~]decane-2-carbonitrile, 2-(cyclohexylamino)-
- 2-(Cyclohexylamino)adamantane-2-carbonitrile
-
- MDL: MFCD18064506
- インチ: 1S/C17H26N2/c18-11-17(19-16-4-2-1-3-5-16)14-7-12-6-13(9-14)10-15(17)8-12/h12-16,19H,1-10H2
- InChIKey: DWRPXFXPUMARET-UHFFFAOYSA-N
- ほほえんだ: N(C1CCCCC1)C1(C#N)C2CC3CC(C2)CC1C3
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 371
- トポロジー分子極性表面積: 35.8
2-(Cyclohexylamino)adamantane-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB412976-500mg |
2-(Cyclohexylamino)adamantane-2-carbonitrile; . |
1283291-01-9 | 500mg |
€205.00 | 2025-02-19 | ||
abcr | AB412976-500 mg |
2-(Cyclohexylamino)adamantane-2-carbonitrile |
1283291-01-9 | 500 mg |
€205.60 | 2023-07-19 | ||
Ambeed | A126507-5g |
2-(Cyclohexylamino)adamantane-2-carbonitrile |
1283291-01-9 | 97% | 5g |
$532.0 | 2024-04-24 | |
TRC | C063120-1000mg |
2-(Cyclohexylamino)adamantane-2-carbonitrile |
1283291-01-9 | 1g |
$ 480.00 | 2022-06-06 | ||
TRC | C063120-500mg |
2-(Cyclohexylamino)adamantane-2-carbonitrile |
1283291-01-9 | 500mg |
$ 300.00 | 2022-06-06 | ||
TRC | C063120-250mg |
2-(Cyclohexylamino)adamantane-2-carbonitrile |
1283291-01-9 | 250mg |
$ 185.00 | 2022-06-06 | ||
Ambeed | A126507-1g |
2-(Cyclohexylamino)adamantane-2-carbonitrile |
1283291-01-9 | 97% | 1g |
$178.0 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1786031-1g |
2-(Cyclohexylamino)adamantane-2-carbonitrile |
1283291-01-9 | 98% | 1g |
¥1869.00 | 2024-08-09 | |
A2B Chem LLC | AI28972-500mg |
2-(Cyclohexylamino)adamantane-2-carbonitrile |
1283291-01-9 | >95% | 500mg |
$412.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1786031-5g |
2-(Cyclohexylamino)adamantane-2-carbonitrile |
1283291-01-9 | 98% | 5g |
¥5213.00 | 2024-08-09 |
2-(Cyclohexylamino)adamantane-2-carbonitrile 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
2-(Cyclohexylamino)adamantane-2-carbonitrileに関する追加情報
Introduction to 2-(Cyclohexylamino)adamantane-2-carbonitrile (CAS No: 1283291-01-9)
2-(Cyclohexylamino)adamantane-2-carbonitrile is a specialized organic compound characterized by its unique structural framework, which combines the rigidity of the adamantane core with the flexibility of the cyclohexylamino substituent. This compound, identified by its Chemical Abstracts Service (CAS) number 1283291-01-9, has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its distinct molecular architecture and potential applications. The adamantane moiety, known for its exceptional stability and lipophilicity, while the cyclohexylamino group introduces a degree of conformational flexibility, making this molecule a promising candidate for various biochemical interactions.
The synthesis of 2-(Cyclohexylamino)adamantane-2-carbonitrile involves multi-step organic transformations that highlight the compound's synthetic complexity. The process typically begins with the functionalization of adamantane derivatives, followed by the introduction of the cyclohexylamino group through nucleophilic substitution or other coupling reactions. The nitrile functionality at the second carbon position further enhances the reactivity of the molecule, enabling its participation in a wide range of chemical modifications. These synthetic pathways underscore the compound's versatility and its potential utility in constructing more complex molecular entities.
In recent years, 2-(Cyclohexylamino)adamantane-2-carbonitrile has been explored for its pharmacological properties. The rigid adamantane core is known to improve metabolic stability and binding affinity in drug molecules, while the cyclohexylamino group can modulate solubility and bioavailability. Preliminary studies have suggested that this compound may exhibit interesting interactions with biological targets, making it a valuable scaffold for drug discovery. Researchers are particularly interested in its potential as a kinase inhibitor or as a component in designing novel therapeutic agents targeting neurological disorders.
One of the most compelling aspects of 2-(Cyclohexylamino)adamantane-2-carbonitrile is its structural uniqueness, which sets it apart from conventional pharmacophores. The combination of adamantane and cyclohexylamino groups creates a molecule with a balance of rigidity and flexibility, allowing it to adapt to specific binding pockets in biological macromolecules. This characteristic has been leveraged in computational studies to predict potential binding modes with enzymes and receptors. Advanced molecular modeling techniques have revealed that this compound can adopt multiple conformations, enhancing its ability to interact with diverse biological targets.
The chemical properties of 2-(Cyclohexylamino)adamantane-2-carbonitrile also make it an attractive material for advanced applications beyond pharmaceuticals. Its lipophilicity and stability suggest potential uses in organic electronics, where such compounds can serve as building blocks for more complex materials. Additionally, the nitrile group provides a site for further functionalization, enabling the design of hybrid materials with tailored properties. These applications highlight the compound's broad utility and its significance in interdisciplinary research.
Recent advancements in synthetic methodologies have further expanded the possibilities for utilizing 2-(Cyclohexylamino)adamantane-2-carbonitrile. New catalytic systems have been developed that allow for more efficient and selective transformations, reducing side reactions and improving yields. These improvements have not only streamlined the synthesis of this compound but also opened up new avenues for exploring its derivatives. By modifying different functional groups or introducing additional substituents, researchers can generate a library of compounds with diverse properties and functionalities.
The biological activity of 2-(Cyclohexylamino)adamantane-2-carbonitrile has been investigated through both in vitro and in vivo studies. Initial experiments have shown promising results in terms of inhibitory effects on certain enzymes and receptors relevant to human health. These findings have prompted further research into optimizing its pharmacological profile through structural modifications. The combination of computational modeling with experimental validation has provided valuable insights into how changes in the molecular structure can influence biological activity.
The future prospects for 2-(Cyclohexylamino)adamantane-2-carbonitrile are vast and multifaceted. As our understanding of molecular interactions deepens, so does the potential for this compound to contribute to new therapeutic strategies. Its unique structural features make it an ideal candidate for developing next-generation drugs that offer improved efficacy and reduced side effects. Moreover, its versatility in material science applications suggests that it will continue to play a significant role in advancing technological innovations.
In conclusion, 2-(Cyclohexylamino)adamantane-2-carbonitrile (CAS No: 1283291-01-9) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its distinctive structure, characterized by an adamantane core and a cyclohexylamino substituent, offers unique advantages in terms of stability, reactivity, and biological activity. As research progresses, we can expect to see even more innovative uses emerge from this versatile molecule.
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